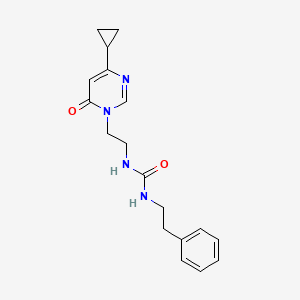
1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea, also known as CPEU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPEU belongs to the class of urea derivatives and has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
Antiviral Research
One of the significant applications of cyclopropyl-substituted pyrimidinones, similar to 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea, is in the field of antiviral research. A study by Zhang et al. (2013) introduced DB-02, a compound within this category, demonstrating its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1. It exhibited potent activity against various HIV-1 strains and showed low cytotoxicity, highlighting its therapeutic potential (Zhang et al., 2013).
Anticancer and Antimicrobial Agents
Gangjee et al. (2009) explored the dual inhibitory action of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This study highlighted the compound's effectiveness as an antitumor agent, with certain modifications enhancing its potency and range of tumor inhibition (Gangjee et al., 2009).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclic compounds and evaluated their insecticidal and antibacterial properties. This research underscores the potential of such compounds in agricultural applications and antimicrobial therapies (Deohate & Palaspagar, 2020).
Ethylene Biosynthesis Analysis
In plant science, compounds similar to 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea are utilized in studying ethylene biosynthesis. Bulens et al. (2011) provided an updated methodology for analyzing metabolites and enzyme activities involved in ethylene biosynthesis, which is crucial for understanding plant growth and development (Bulens et al., 2011).
Ethylene Perception Inhibition in Fruits and Vegetables
Watkins (2006) discussed the application of 1-methylcyclopropene (1-MCP), a molecule structurally related to the subject compound, in inhibiting ethylene perception in fruits and vegetables. This has significant implications for extending the shelf life and maintaining the quality of produce (Watkins, 2006).
Eigenschaften
IUPAC Name |
1-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17-12-16(15-6-7-15)21-13-22(17)11-10-20-18(24)19-9-8-14-4-2-1-3-5-14/h1-5,12-13,15H,6-11H2,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAVRTVBISBZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-(4-{[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)benzoate](/img/structure/B2835136.png)
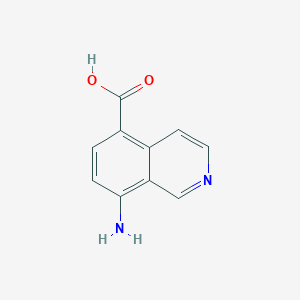
![1-(2-methoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2835138.png)
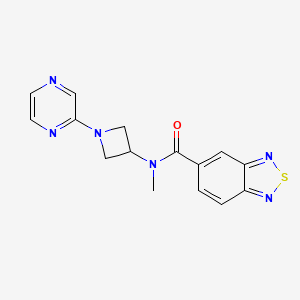

![3-[(2,5-Dichlorophenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2835141.png)

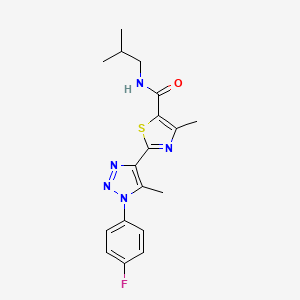
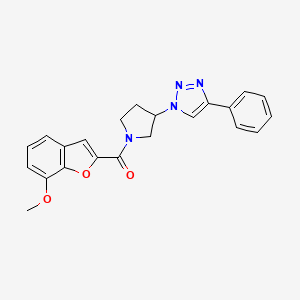
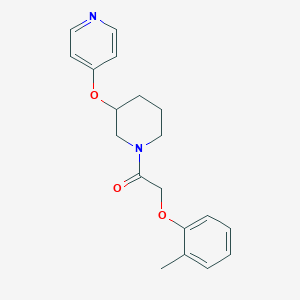
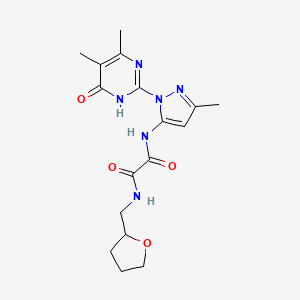

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2835152.png)